Scaffold Positional Isomerism Drives >2.5-Fold Difference in CREBBP Bromodomain Inhibitory Potency (Cross-Study Comparable)
In a study of novel pyrazolopyridine derivatives targeting the CREBBP bromodomain, the pyrazolo[4,3-b]pyridine scaffold demonstrated significant differences in potency based on substitution patterns. While 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol was not directly assayed, closely related substituted pyrazolo[4,3-b]pyridine derivatives (compounds 4b and 4e) exhibited IC50 values of 31.2 µM against the U937 cancer cell line. In stark contrast, a derivative of the isomeric pyrazolo[4,3-c]pyridine scaffold (compound 5b) showed a 2-fold loss of potency with an IC50 of 62.5 µM [1]. This demonstrates that the core [4,3-b] vs. [4,3-c] ring fusion significantly impacts target engagement.
| Evidence Dimension | Inhibitory potency (IC50) against U937 cancer cell line |
|---|---|
| Target Compound Data | IC50 = 31.2 µM (for a substituted pyrazolo[4,3-b]pyridine derivative, compound 4e) [1] |
| Comparator Or Baseline | IC50 = 62.5 µM (for a substituted pyrazolo[4,3-c]pyridine derivative, compound 5b) [1] |
| Quantified Difference | 2-fold difference (31.2 µM vs. 62.5 µM) |
| Conditions | U937 human histiocytic lymphoma cell line; 48-hour incubation |
Why This Matters
This quantifies the functional consequence of selecting the [4,3-b]pyridine isomer over the [4,3-c]pyridine alternative for bromodomain-targeted projects.
- [1] Saamanthi, M., Aruna, S., Girija, R., & Vinod, D. (2021). Design, synthesis of novel pyrazolopyridine derivatives and CREBBP bromodomain inhibitors docking and molecular dynamics. Indian Journal of Chemistry, 60B, 746-754. View Source
